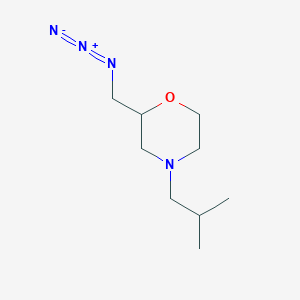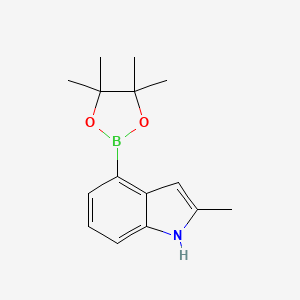
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Vue d'ensemble
Description
The compound “2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a boronic ester group (tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The boronic ester group in this compound could potentially be used in various types of cross-coupling reactions to form carbon-carbon bonds. For example, it could react with aryl halides in a Suzuki-Miyaura reaction to form biaryl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and could be predicted using computational methods or determined experimentally. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and its derivatives have been synthesized and characterized for their molecular and vibrational properties. Studies involve conformational analyses through X-ray diffraction and density functional theory (DFT) calculations, providing insights into their molecular structures and properties. The investigations extend to spectroscopic data analysis and computational studies on molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical attributes of these compounds (Wu et al., 2021).
Application in Catalytic Processes
- 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and its analogs have been utilized in palladium-catalyzed cyclization and carboalkoxylation reactions. These processes are significant in organic synthesis, allowing for the formation of complex molecular structures with high regioselectivity and yield. The methodology demonstrates tolerance to various substitution patterns and functional groups, indicating its versatility and potential for broad applications in synthetic chemistry (Liu & Widenhoefer, 2004).
Pharmaceutical and Biological Investigations
- Derivatives of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored for their biological activities, including antimicrobial properties. Compounds synthesized from indole frameworks have shown potent antibacterial and antifungal activities, indicating their potential in developing new therapeutic agents (El-Sayed et al., 2011).
Molecular Interaction and Biochemical Applications
- Research into indole derivatives, including 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has revealed their role in molecular interactions and potential applications in biochemistry. Studies focus on the formation of stable aggregates, interactions with proteins, and the potential influence on membrane structures. These findings provide a foundation for further exploration of these compounds in various biological contexts (Abel et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYXNVNDPTRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
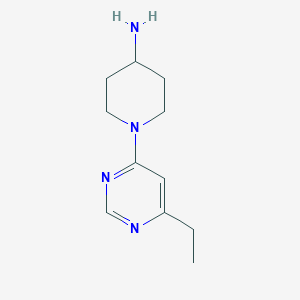
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
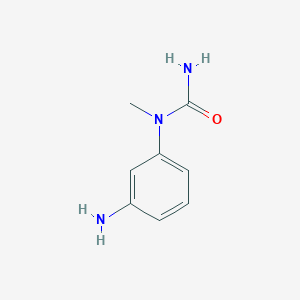
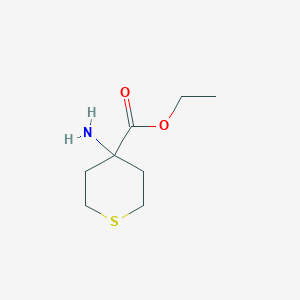
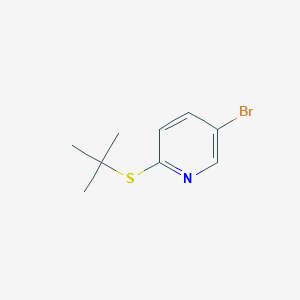
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
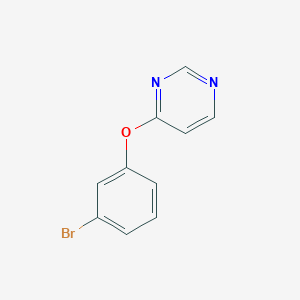
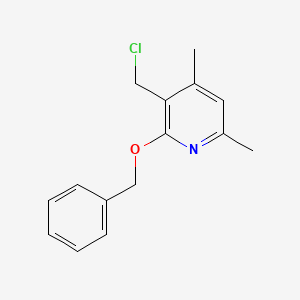
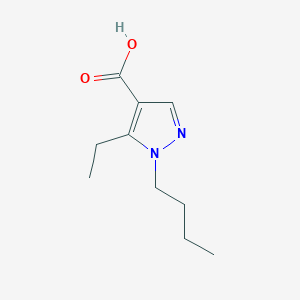
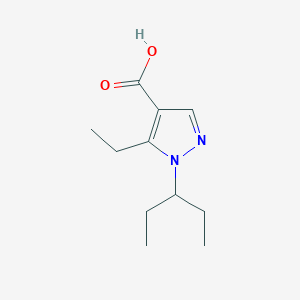
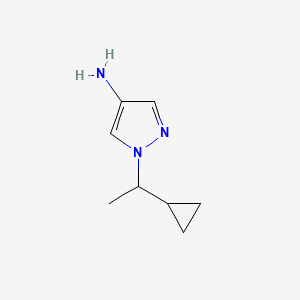
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
